molecular formula C25H22N2O3 B2387407 4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide CAS No. 1359386-19-8

4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide

Cat. No. B2387407
CAS RN: 1359386-19-8
M. Wt: 398.462
InChI Key: NQLVOINZAGLHJB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ belongs to the class of quinoline derivatives and has shown promising results in various biological assays.

Scientific Research Applications

Antimicrobial Activity

Research on quinoxaline derivatives, including compounds structurally related to 4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, has demonstrated their potential as antimicrobial agents. A study by Abu Mohsen et al. synthesized novel compounds of N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives and evaluated their antimicrobial activity. These compounds exhibited remarkable activity against Candida krusei and Candida parapsilosis, highlighting their potential in antimicrobial therapy (Abu Mohsen et al., 2014).

Anticancer Activity

Another field of research where related compounds have shown promise is in the development of anticancer agents. Shao et al. discovered novel PI3K inhibitors and anticancer agents based on bioisostere, including 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. These compounds, through their antiproliferative activities against various human cancer cell lines, suggest that structurally similar compounds could serve as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).

Radiosynthesis and Medicinal Applications

The radiosynthesis of compounds related to this compound also signifies its importance in scientific research, especially in medicinal chemistry. Kitson et al. developed a method for the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, which is crucial for studying the pharmacokinetics and metabolic pathways of potential therapeutic agents (Kitson et al., 2010).

properties

IUPAC Name

4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-4-6-17(7-5-16)23-15-24(30-3)21-14-19(10-13-22(21)27-23)26-25(28)18-8-11-20(29-2)12-9-18/h4-15H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVOINZAGLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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